

# Cross-Validation of PHPS1 Findings with Genetic Models in Atherosclerosis Research

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## Compound of Interest

Compound Name: *PHPS1 Sodium*

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This guide provides a comparative analysis of the pharmacological inhibition of SHP2 by PHPS1 with findings from genetic models of SHP2 manipulation in the context of atherosclerosis. The objective is to cross-validate the effects of PHPS1, a potent and selective SHP2 inhibitor, by comparing its reported outcomes with those observed in mice with genetic alterations in the *Ptpn11* gene, which encodes SHP2.

## Introduction to PHPS1 and SHP2 Genetic Models

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the *PTPN11* gene that plays a crucial role in various cellular signaling pathways, including the RAS/MAPK cascade.<sup>[1][2]</sup> Dysregulation of SHP2 activity is implicated in several diseases, including cancer and developmental disorders.<sup>[3][4]</sup> In the context of atherosclerosis, SHP2 has been shown to be involved in the proliferation of vascular smooth muscle cells (VSMCs), a key event in plaque formation.<sup>[5]</sup>

PHPS1 is a cell-permeable phenylhydrazonopyrazolone sulfonate compound that acts as a potent and selective inhibitor of SHP2. It has been investigated as a potential therapeutic agent to mitigate the progression of atherosclerosis by targeting the SHP2/ERK signaling pathway.

Genetic models, such as mice with a conditional knockout of the *Ptpn11* gene in specific cell types (e.g., myeloid cells), provide a powerful tool to dissect the physiological and pathological roles of SHP2. By comparing the phenotypic outcomes of SHP2 inhibition by PHPS1 with those

of genetic deletion of SHP2, researchers can gain greater confidence in the on-target effects of the pharmacological agent.

## Comparative Analysis of Experimental Data

The following tables summarize quantitative data from studies utilizing PHPS1 and a myeloid-specific SHP2 knockout mouse model in the context of atherosclerosis. It is important to note that the pharmacological study with PHPS1 and the genetic model study were conducted independently and used different experimental setups, including a different SHP2 inhibitor (SHP099) in the genetic model study for comparison.

Table 1: In Vivo Efficacy in Mouse Models of Atherosclerosis

Parameter	PHPS1 Treatment (in Ldlr-/- mice)	Myeloid-Specific SHP2 Knockout (in ApoE-/- mice)	Pharmacological Inhibition with SHP099 (in ApoE-/- mice)
Atherosclerotic Plaque Area	Significantly decreased at the aortic root.	Aggravated atherosclerosis.	Aggravated atherosclerosis.
Vascular Smooth Muscle Cells (VSMCs) in Plaques	Significantly decreased number of VSMCs in lesions.	Not specifically reported.	Not specifically reported.
Body Weight	No significant effect.	Not reported.	Not reported.
Serum Glucose & Lipid Levels	No significant effect.	Not reported.	Not reported.

Table 2: In Vitro Effects on Vascular Smooth Muscle Cells (VSMCs)

Parameter	PHPS1 Treatment (on oxLDL-stimulated VSMCs)
VSMC Proliferation	Inhibited oxLDL-induced proliferation.
SHP2 Phosphorylation	Attenuated oxLDL-induced phosphorylation.
ERK Phosphorylation	Attenuated oxLDL-induced phosphorylation.

## Experimental Protocols

### PHPS1 Treatment in a Mouse Model of Atherosclerosis

- Animal Model: LDL receptor-deficient (Ldlr<sup>-/-</sup>) mice.
- Diet: High-cholesterol diet (1.25% cholesterol) for 4 weeks to induce early atherosclerotic plaques.
- PHPS1 Administration: Following the high-cholesterol diet, mice were subcutaneously injected with PHPS1.
- Analysis:
  - Atherosclerotic plaque size and composition were measured by en face analysis, Movat staining, and immunohistochemistry.
  - Phosphorylation of SHP2 and related signaling molecules (ERK, JNK, p38 MAPK) was analyzed by Western blot.

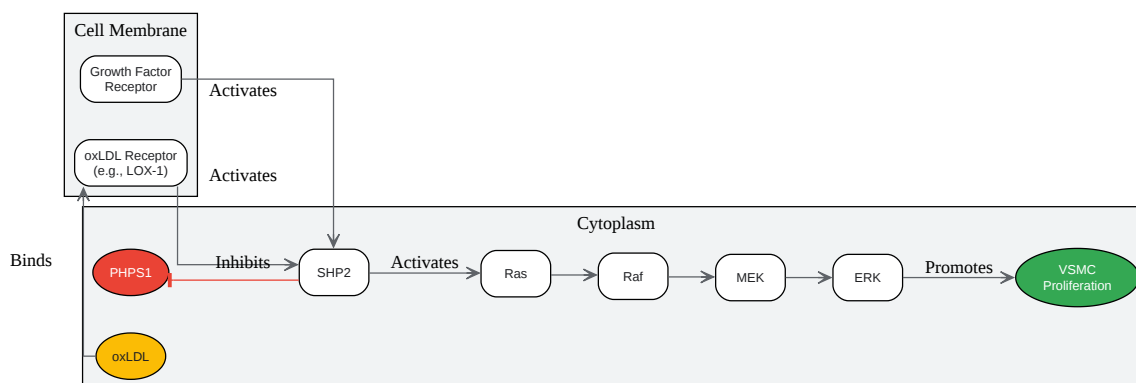
### Myeloid-Specific SHP2 Knockout Mouse Model of Atherosclerosis

- Animal Model: Myeloid-specific SHP2 knockout mice (Shp2MKO) were generated using the Cre-LoxP system with Lyz2-Cre<sup>+/-</sup> mice and SHP2<sup>Flox/+</sup> mice. These were crossed with ApoE<sup>-/-</sup> mice.
- Diet: Western diet for 12 weeks.

- Pharmacological Comparison: A separate cohort of ApoE<sup>-/-</sup> mice was treated with the SHP2 inhibitor SHP099.
- Analysis:
  - Atherosclerosis was assessed in the aorta.
  - Plaque composition, including macrophage and apoptotic cell content, was analyzed.
  - In vitro studies on peritoneal macrophages were conducted to assess proinflammatory polarization and efferocytosis.

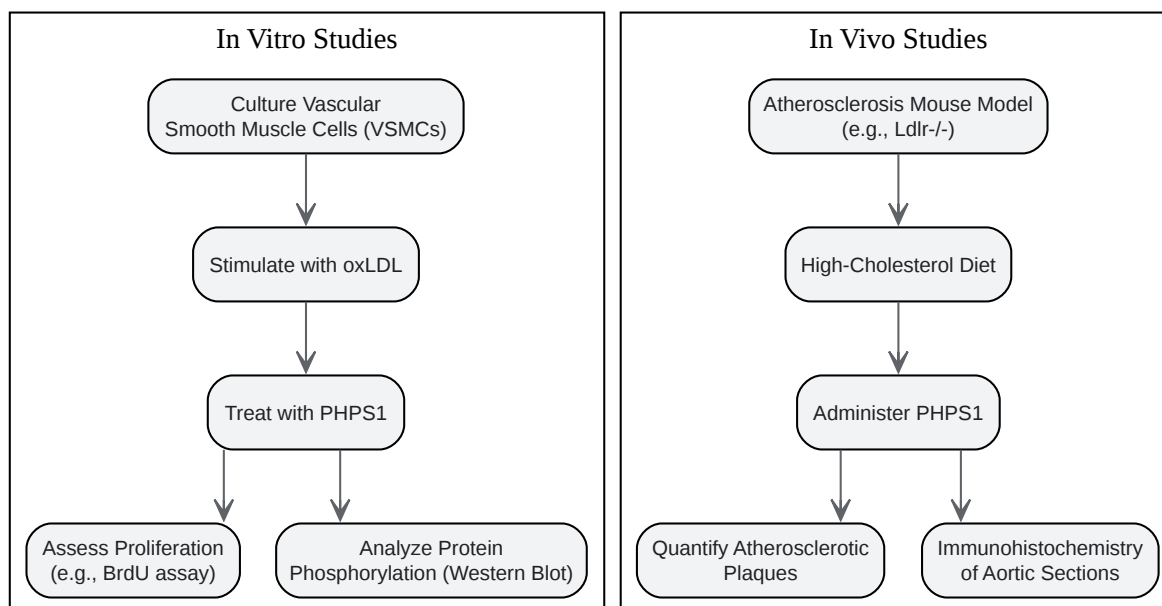
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway implicated in the action of PHPS1 and a typical experimental workflow for evaluating anti-atherosclerotic compounds.



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Caption: SHP2/ERK signaling pathway in oxLDL-induced VSMC proliferation and its inhibition by PHPS1.



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Caption: Experimental workflow for evaluating the anti-atherosclerotic effects of PHPS1.

## Discussion and Conclusion

The pharmacological inhibition of SHP2 by PHPS1 demonstrates a protective effect against atherosclerosis in Ldlr-/- mice by inhibiting VSMC proliferation via the SHP2/ERK pathway. These findings are partially supported by genetic models, although with some contrasting results depending on the cell type targeted.

The study on myeloid-specific SHP2 knockout mice revealed that SHP2 in macrophages plays an anti-atherosclerotic role. This contrasts with the pro-atherosclerotic role of SHP2 in VSMCs that is targeted by PHPS1. This highlights the cell-type-specific functions of SHP2 in the development of atherosclerosis. The use of a different SHP2 inhibitor, SHP099, in the myeloid-

knockout study also showed an aggravation of atherosclerosis, consistent with the genetic knockout results in that cell type.

In conclusion, while the findings with PHPS1 in VSMCs are not directly replicated by the myeloid-specific SHP2 knockout model, this discrepancy underscores the complex and cell-specific roles of SHP2 in atherosclerosis. The data from the PHPS1 study strongly suggest that targeted inhibition of SHP2 in VSMCs is a viable strategy for reducing atherosclerotic plaque formation. The genetic model provides crucial context, indicating that a systemic or non-targeted inhibition of SHP2 might have complex or even undesirable effects due to its different roles in various cell types within the atherosclerotic lesion. Therefore, future drug development efforts may benefit from cell-type-specific delivery of SHP2 inhibitors to maximize therapeutic efficacy.

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